5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
BenchChem offers high-quality 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-7-9-19(32-2)10-8-16)29-13-11-28(12-14-29)18-6-4-5-17(25)15-18/h4-10,15,21,31H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCWDIAMVBSJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(3-chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its pharmacological properties, including its mechanisms of action and potential therapeutic applications.
Chemical Structure
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its ability to interact with various biological targets. The presence of a piperazine ring and chlorophenyl group enhances its affinity for certain receptors and enzymes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting potent antitumor activity .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. It showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
Enzyme inhibition studies reveal that the compound acts as an inhibitor of acetylcholinesterase (AChE) and urease. The AChE inhibition is particularly noteworthy as it suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease. The IC50 values for AChE inhibition were reported at 2.14 ± 0.003 µM .
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety likely facilitates binding to neurotransmitter receptors, enhancing central nervous system effects.
- Enzyme Modulation : By inhibiting key enzymes such as AChE, the compound can alter neurotransmitter levels in the brain.
- Cell Cycle Arrest : Studies suggest that the compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound in various models:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Neuroprotective Effects : Animal models treated with the compound demonstrated improved cognitive functions in tests designed to assess memory and learning capabilities, suggesting neuroprotective properties .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic pathways for this compound, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo-triazole core, followed by functionalization of the piperazine and aryl groups. Key steps include:
- Condensation : Coupling of 3-chlorophenylpiperazine with a preformed thiazolo-triazole intermediate under reflux in dimethylformamide (DMF) with triethylamine as a catalyst .
- Purification : Crystallization in ethanol or methanol to achieve >95% purity, monitored via thin-layer chromatography (TLC) .
- Optimization : Yield improvements (60–75%) are achieved by controlling temperature (70–80°C) and using anhydrous solvents to minimize side reactions .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₂₄H₂₆ClN₅O₂S: 507.14 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, with C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen for activity?
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with MIC values compared to controls like fluconazole .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values, using doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Contradictions often arise from substituent variations. Methodological approaches include:
- Analog Synthesis : Modifying the 3-chlorophenyl or 4-methoxyphenyl groups to assess impact on receptor binding .
- Computational Docking : Using AutoDock Vina to predict interactions with targets like dopamine D2/D3 receptors or fungal lanosterol 14α-demethylase (PDB: 3LD6) .
- Pharmacophore Mapping : Identifying critical hydrogen-bonding (piperazine N-H) and hydrophobic (chlorophenyl) moieties .
Q. What strategies optimize reaction scalability while maintaining stereochemical integrity?
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield by 15% .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in aryl group functionalization .
- In-line Analytics : Real-time FTIR monitors intermediate formation to prevent byproducts .
Q. How do computational models predict metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME estimate logP (∼3.2) and CYP450 inhibition risks .
- Molecular Dynamics Simulations : Assess binding stability with human serum albumin (HSA) to predict plasma half-life .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Piperazine Functionalization
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperazine coupling | 3-Chlorophenylpiperazine, DMF | DMF | 80°C | 65–70 | |
| Thiazolo-triazole formation | Hydrazine hydrate, POCl₃ | Ethanol | Reflux | 60–65 | |
| Final crystallization | Ethanol/water (3:1) | Ethanol | 4°C | 95% purity |
Q. Table 2: Biological Activity Parameters
| Assay Type | Target Organism/Cell Line | Key Parameter | Reference |
|---|---|---|---|
| Antifungal (MIC) | C. albicans | 8–16 µg/mL | |
| Anticancer (IC₅₀) | HeLa cells | 12.5 µM | |
| Receptor Binding (Kᵢ) | Dopamine D3 receptor | 0.8 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
